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Key features of Aminooxy-PEG3-azide as a crosslinker

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An In-depth Technical Guide to Aminooxy-PEG3-azide as a Bifunctional Crosslinker

Introduction

Aminooxy-PEG3-azide is a heterobifunctional crosslinking reagent widely employed by researchers, chemists, and drug development professionals in the field of bioconjugation. This molecule possesses two distinct reactive termini—an aminooxy group and an azide group—separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for sequential and chemoselective conjugation reactions, making it a valuable tool for linking biomolecules.

The integrated PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugates, a critical feature when working with biological systems.[2][3] Its principal applications lie in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise and stable linkage between different molecular entities is paramount.[1]

Core Chemical Properties

The fundamental properties of **Aminooxy-PEG3-azide** are summarized below. These specifications are critical for calculating reaction stoichiometries, assessing purity, and ensuring proper storage and handling.



Property	Value	References
Chemical Formula	C8H18N4O4	
Molecular Weight	234.26 g/mol	-
Exact Mass	234.1328 u	-
CAS Number	1306615-51-9	-
Purity	Typically >95%	-
Appearance	Varies (often a solid or oil)	-
Storage Conditions	Short-term at 0-4°C; Long-term at -20°C. Should be kept dry and protected from light.	_
Solubility	Soluble in water and most organic solvents.	-

Key Features and Reaction Mechanisms

The utility of **Aminooxy-PEG3-azide** stems from its dual-reactive nature, enabling two orthogonal (chemically independent) conjugation reactions.

Aminooxy Group: Oxime Ligation

The aminooxy (-ONH₂) group reacts specifically with aldehydes or ketones to form a highly stable oxime bond. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. The reaction proceeds most efficiently at a neutral pH of 6.5-7.5.

Azide Group: Click Chemistry

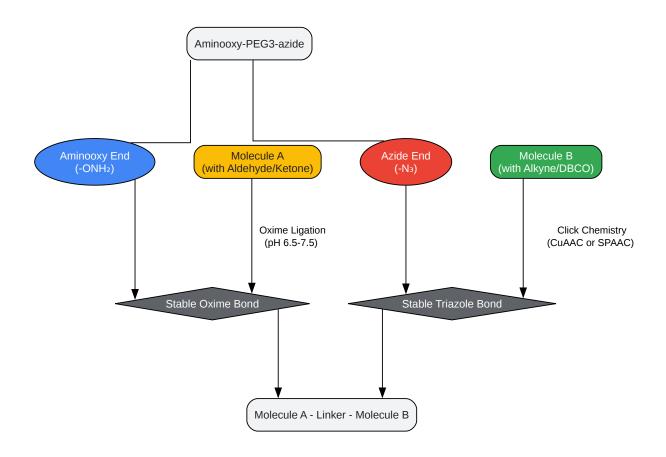
The azide (-N₃) group is the functional handle for "Click Chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. **Aminooxy-PEG3-azide** can participate in two primary forms of click chemistry:

• Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage.



• Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a copper catalyst. This is particularly advantageous for applications in living cells where copper toxicity is a concern.

The diagram below illustrates the bifunctional nature of the crosslinker.



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Bifunctional reaction schematic for Aminooxy-PEG3-azide.

Experimental Protocols



The following protocols are generalized starting points for using **Aminooxy-PEG3-azide**. Optimization may be required based on the specific biomolecules and reagents used.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group to a protein that has been modified to contain an aldehyde group.

Materials:

- Aldehyde-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5.
- Aminooxy-PEG3-azide.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare the linker stock solution.
- (Optional) Aniline catalyst stock solution (e.g., 200 mM in water).

Methodology:

- Prepare Linker Stock Solution: Dissolve Aminooxy-PEG3-azide in DMF or DMSO to a concentration of 10-50 mM.
- Prepare Protein Solution: Adjust the concentration of the aldehyde-modified protein to 1-10 mg/mL in the reaction buffer.
- Reaction Incubation: Add a 10- to 50-fold molar excess of the Aminooxy-PEG3-azide stock solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-20 mM.
- Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.



- Purification: Remove the excess crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC) with a buffer appropriate for the newly formed azide-functionalized protein.
- Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group (e.g., on the protein from Protocol 1) to an alkyne-containing molecule, such as a cytotoxic drug or a fluorescent probe.

Materials:

- Azide-functionalized protein (from Protocol 1) in an amine-free buffer (e.g., PBS), pH 7-8.
- Alkyne-containing molecule.
- Catalyst Premix Components:
 - Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
 - Water-soluble ligand, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water). Using a ligand like THPTA protects biomolecules from oxidative damage and improves reaction efficiency.
 - Reducing agent, Sodium Ascorbate, stock solution (e.g., 300 mM in water, freshly prepared).

Methodology:

 Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein and a 3- to 10-fold molar excess of the alkyne-containing molecule. Adjust the final volume with buffer.



- Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A
 common ratio is 1 part CuSO₄ to 2-5 parts ligand. Let this mixture stand for a few minutes.
- Initiate Reaction: Add the CuSO₄/THPTA premix to the protein/alkyne mixture to achieve a final copper concentration of 0.1-1.0 mM. Vortex briefly.
- Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration should be 5-10 times the copper concentration.
- Incubate: Protect the reaction from light and incubate for 1-2 hours at room temperature.
- Purification: Purify the final conjugate using desalting columns, dialysis, or SEC to remove the copper catalyst, excess reagents, and byproducts.
- Characterization: Analyze the final product using SDS-PAGE, MS, HPLC, or functional assays to confirm successful conjugation.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

A primary application of **Aminooxy-PEG3-azide** is in the construction of ADCs, where it serves as the stable, non-cleavable linker connecting a monoclonal antibody (mAb) to a cytotoxic payload. The workflow diagram below outlines the key steps in this process.

Workflow for synthesizing an ADC using Aminooxy-PEG3-azide.

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